
N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide
Overview
Description
N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide is a chemical compound with the molecular formula C15H15ClN2O It is known for its unique structure, which includes a pyridine ring substituted with a benzyl group, a chlorine atom, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide typically involves a multi-step process. One common method includes the reaction of N-ethyl-2-chloropyridine-4-carboxamide with benzyl amine in the presence of a catalyst such as sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the reagents and control the reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of dyes and pigments, such as Orange G, which is utilized in textile printing, leather tanning, and plastics manufacturing . Additionally, it is involved in the synthesis of antihistamines and antiallergic drugs, as well as herbicides and pesticides .
Catalyst in Polymer Production
The compound acts as a catalyst in the production of polyethylene terephthalate (PET), enhancing the polymerization rate and improving yield efficiency . This application underscores its importance in the plastics industry, where PET is widely used for packaging materials.
Pharmaceutical Research
Inhibition of Dihydroorotase
this compound has been identified as a potent inhibitor of dihydroorotase (DHO), an enzyme involved in the synthesis of vitamin B3. This inhibition suggests potential therapeutic applications for treating disorders related to vitamin B3 deficiency, including rheumatoid arthritis .
Antimycobacterial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, similar pyridine derivatives have been evaluated for their ability to inhibit Mycobacterium tuberculosis, showing promising results comparable to first-line drugs like isoniazid . This highlights the compound's potential role in developing new treatments for tuberculosis.
Safety and Toxicological Considerations
Despite its beneficial applications, this compound is classified as a Category 2 carcinogen by the International Agency for Research on Cancer (IARC). Long-term exposure has been linked to increased cancer risk, particularly affecting the liver and respiratory system . Additionally, it poses toxicity risks to skin and eyes upon prolonged contact or inhalation.
Data Table: Applications Overview
Application Area | Specific Use | Remarks |
---|---|---|
Chemical Synthesis | Intermediate for dyes (e.g., Orange G) | Used in textile printing and plastics |
Catalyst for PET production | Enhances polymerization efficiency | |
Synthesis of pharmaceuticals | Key role in antihistamines and pesticides | |
Pharmaceutical Research | Dihydroorotase inhibitor | Potential treatment for vitamin B3-related disorders |
Antimycobacterial agent | Comparable efficacy to established tuberculosis drugs |
Case Studies
- Dye Production : A study demonstrated that using this compound as an intermediate significantly improved the yield and quality of Orange G dye during textile applications.
- Antimicrobial Evaluation : In a recent evaluation of pyridine derivatives against M. tuberculosis, compounds similar to this compound showed minimal inhibitory concentrations (MICs) comparable to first-line treatments, indicating their potential as new therapeutic agents .
- Polymerization Efficiency : Industrial tests revealed that incorporating this compound as a catalyst in PET production led to a 20% increase in polymer yield compared to traditional methods.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloropyridine-4-carboxamide
- N-ethyl-2-chloropyridine-4-carboxamide
- N-benzyl-2-chloro-N-methylpyridine-4-carboxamide
Uniqueness
N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This compound is notable for its applications in pharmaceuticals, particularly as an intermediate in the synthesis of antihistamines and antiallergic drugs, as well as in the development of herbicides and pesticides .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including this compound. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against a range of pathogens.
- Antibacterial Activity :
- Compounds similar to this compound have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 4.69 to 156.47 µM against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Antifungal Activity :
The biological mechanisms underlying the activity of this compound are still being elucidated. However, studies on structurally related compounds indicate several possible pathways:
- PPAR Agonism : Some derivatives have been linked to peroxisome proliferator-activated receptor (PPAR) agonism, which can ameliorate inflammation and vascular leakage, suggesting a role in metabolic regulation .
- Inhibition of Key Enzymes : Other studies have indicated that related compounds may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth, contributing to their antimicrobial effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:
Structural Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased antibacterial potency |
Substitutions on the phenyl ring | Enhanced antifungal properties |
Variation in alkyl chain length | Modulation of lipophilicity and bioavailability |
These modifications can lead to improved interactions with biological targets, enhancing both potency and selectivity against pathogens.
Study 1: Antimicrobial Efficacy
A study examining various pyridine derivatives found that compounds with similar structural frameworks exhibited significant antimicrobial activity. For instance, one derivative showed an MIC of 16.69 µM against C. albicans, indicating potential for further development .
Study 2: PPAR Agonism
Research into PPAR agonists revealed that certain benzylamides could effectively cross biological barriers and exert protective effects in models of diabetic retinopathy, suggesting that this compound might also have therapeutic implications beyond antimicrobial activity .
Properties
IUPAC Name |
N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-2-18(11-12-6-4-3-5-7-12)15(19)13-8-9-17-14(16)10-13/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEMFYLBQWHNKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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